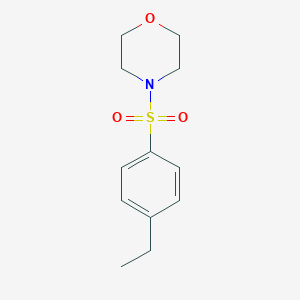

4-(4-Ethylphenyl)sulfonylmorpholine

説明

4-(4-Ethylphenyl)sulfonylmorpholine is a sulfonamide-containing morpholine derivative characterized by a sulfonyl group bridging a morpholine ring and a 4-ethylphenyl substituent. Sulfonylmorpholines are widely employed in medicinal chemistry due to their versatility as intermediates and their ability to modulate solubility, bioavailability, and target binding via electronic and steric effects .

特性

IUPAC Name |

4-(4-ethylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-2-11-3-5-12(6-4-11)17(14,15)13-7-9-16-10-8-13/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMUGDBUZDSUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

4-(4-Nitrophenyl)thiomorpholine (vs. Morpholine Analogs)

- Structural Differences : Replacing morpholine’s oxygen with sulfur in thiomorpholine increases lipophilicity and introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones) .

- Crystal Packing : The thiomorpholine derivative forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine counterpart, which lacks sulfur-mediated interactions .

- Applications : Thiomorpholine derivatives serve as precursors for antidiabetic, antimycobacterial, and kinase inhibitor agents, highlighting the role of sulfur in enhancing metabolic flexibility .

4-(4-Nitrophenyl)morpholine

- Functional Group Impact : The nitro group in this compound contrasts with the sulfonyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring, while sulfonyl groups enhance solubility and stability .

- Biological Relevance : Nitrophenylmorpholines are intermediates in antitumor drug synthesis, suggesting that sulfonyl analogs like 4-(4-Ethylphenyl)sulfonylmorpholine may similarly act as building blocks for bioactive molecules .

4-[(2-Aminoethyl)sulfonyl]-morpholine

- Solubility and Bioavailability: The aminoethyl substituent introduces a polar amine group, enhancing water solubility compared to the ethylphenyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. This highlights how side-chain modifications tailor pharmacokinetic profiles .

- Applications : Used in drug design for optimizing absorption and metabolic stability, emphasizing the sulfonyl group’s role in balancing lipophilicity and solubility .

4-[2-(Methylsulphonyl)phenyl]morpholine

4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

- Substituent Effects: The bromo and methoxy groups increase molecular weight and electron-withdrawing effects, contrasting with the simpler ethyl group in 4-(4-Ethylphenyl)sulfonylmorpholine.

- Safety Profile : Classified as an irritant, underscoring the need for careful handling of halogenated sulfonylmorpholines .

4-[4-(Ethylsulphonyl)-2-nitrophenyl]morpholine

- Dual Functional Groups : Combines ethylsulfonyl and nitro groups, creating a highly electron-deficient aromatic system. This contrasts with 4-(4-Ethylphenyl)sulfonylmorpholine, where the ethyl group is electron-donating. Such differences impact reactivity in nucleophilic substitution or reduction reactions .

- Synthetic Utility : Serves as a precursor for further functionalization, demonstrating the adaptability of sulfonylmorpholines in multi-step syntheses .

Data Table: Key Properties of Compared Compounds

*Calculated based on formula C₁₂H₁₇NO₃S.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。